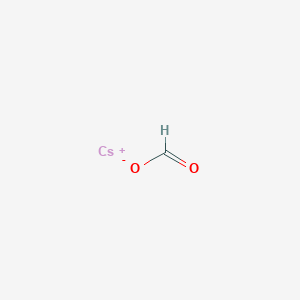
cesium;formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium formate, also known as formic acid cesium salt, is a chemical compound with the formula HCOOCs. It is a cesium salt of formic acid and is known for its high density and low viscosity. Cesium formate is primarily used in the oil and gas industry as a drilling fluid due to its unique properties, such as high density and low environmental impact .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cesium formate can be synthesized through the reaction of cesium hydroxide (CsOH) with formic acid (HCOOH). The reaction is straightforward and can be represented as follows:
CsOH+HCOOH→HCOOCs+H2O
This reaction typically occurs at room temperature and does not require any special conditions .
Industrial Production Methods
In industrial settings, cesium formate is produced by reacting cesium carbonate (Cs_2CO_3) with formic acid. The reaction can be represented as:
Cs2CO3+2HCOOH→2HCOOCs+H2O+CO2
This method is preferred for large-scale production due to the availability and cost-effectiveness of cesium carbonate .
Analyse Chemischer Reaktionen
Types of Reactions
Cesium formate undergoes various chemical reactions, including:
Oxidation: Cesium formate can be oxidized to produce cesium carbonate and carbon dioxide.
Reduction: It can be reduced to form cesium and formic acid.
Substitution: Cesium formate can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Cesium carbonate (Cs_2CO_3) and carbon dioxide (CO_2).
Reduction: Cesium (Cs) and formic acid (HCOOH).
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cesium formate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of cesium formate primarily involves its high density and low viscosity, which make it an effective drilling fluid. In biological applications, cesium formate’s ability to form stable complexes with various biomolecules is utilized in density gradient centrifugation . The molecular targets and pathways involved depend on the specific application, but generally, cesium formate interacts with other molecules through ionic and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cesium Bromide (CsBr): Used in infrared detectors and optics.
Cesium Carbonate (Cs_2CO_3): Used in organic synthesis and energy conversion devices.
Cesium Chloride (CsCl): Used in analytical chemistry and as a reagent.
Uniqueness
Cesium formate is unique due to its combination of high density and low viscosity, which is not commonly found in other cesium salts. This makes it particularly valuable in the oil and gas industry for high-pressure, high-temperature drilling operations .
Eigenschaften
IUPAC Name |
cesium;formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZQZZAXOPPAAQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCsO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.923 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














